

Synthesis Protocol for N-(2-methoxyethyl)-N-methylglycine: An Application Note

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Compound of Interest

N-(2-methoxyethyl)-Nmethylglycine

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Introduction

N-substituted amino acids are crucial building blocks in medicinal chemistry and drug development, serving as key components in peptidomimetics, therapeutic peptides, and various pharmacologically active molecules. Their structural modifications, such as N-alkylation, can significantly enhance metabolic stability, cell permeability, and binding affinity to biological targets. **N-(2-methoxyethyl)-N-methylglycine** is a specialized glycine derivative with potential applications in the synthesis of complex molecules for pharmaceutical and materials science research. This application note provides detailed protocols for two primary synthetic routes to obtain **N-(2-methoxyethyl)-N-methylglycine**, targeting researchers and professionals in organic synthesis and drug discovery.

Synthetic Strategies

Two robust and widely applicable methods for the synthesis of **N-(2-methoxyethyl)-N-methylglycine** are presented:

- Direct Alkylation of Sarcosine: This classic and straightforward approach involves the nucleophilic substitution of a haloalkane by N-methylglycine (sarcosine).
- Reductive Amination: A versatile method that forms the target tertiary amine by the reaction
 of a secondary amine with an aldehyde, followed by reduction of the in-situ formed iminium
 intermediate.



Protocol 1: Synthesis via Direct Alkylation of Sarcosine

This protocol describes the synthesis of **N-(2-methoxyethyl)-N-methylglycine** through the N-alkylation of sarcosine using 1-bromo-2-methoxyethane.

Experimental Workflow



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Caption: Workflow for the synthesis of **N-(2-methoxyethyl)-N-methylglycine** via direct alkylation.

Materials and Reagents



Reagent/Materi al	Molecular Formula	Molar Mass (g/mol)	Quantity	Supplier
Sarcosine (N- methylglycine)	C ₃ H ₇ NO ₂	89.09	1.0 eq (e.g., 5.0 g)	Sigma-Aldrich
1-Bromo-2- methoxyethane	C ₃ H ₇ BrO	138.99	1.1 eq	Alfa Aesar
Sodium Carbonate (Na ₂ CO ₃)	Na ₂ CO ₃	105.99	2.2 eq	Fisher Scientific
Deionized Water	H ₂ O	18.02	Solvent	In-house
Hydrochloric Acid (HCl), 2M	HCI	36.46	For acidification	VWR
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Extraction Solvent	VWR
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	Drying Agent	Acros Organics

Detailed Experimental Protocol

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sarcosine (1.0 eq) and sodium carbonate (2.2 eq) in deionized water (e.g., 100 mL).
- Addition of Alkylating Agent: To the stirred solution, add 1-bromo-2-methoxyethane (1.1 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the
 reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
 Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:



- Cool the reaction mixture to room temperature.
- Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

Purification:

- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination

This protocol outlines the synthesis of the target compound from N-(2-methoxyethyl)amine and glyoxylic acid via a one-pot reductive amination procedure.

Experimental Workflow



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Caption: Workflow for the synthesis of **N-(2-methoxyethyl)-N-methylglycine** via reductive amination.

Materials and Reagents



Reagent/Materi al	Molecular Formula	Molar Mass (g/mol)	Quantity	Supplier
N-Methyl-2- methoxyethylami ne	C4H11NO	89.14	1.0 eq	TCI Chemicals
Glyoxylic Acid Monohydrate	C2H4O4	92.05	1.0 eq	Sigma-Aldrich
Sodium Cyanoborohydrid e (NaBH₃CN)	NaBH₃CN	62.84	1.2 eq	Acros Organics
Methanol (MeOH)	CH4O	32.04	Solvent	Fisher Scientific
Deionized Water	H₂O	18.02	For quenching	In-house
Hydrochloric Acid (HCl), 2M	HCI	36.46	For pH adjustment	VWR
Ethyl Acetate	C4H8O2	88.11	Extraction Solvent	VWR
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	Drying Agent	Acros Organics

Detailed Experimental Protocol

- Reaction Setup: In a 100 mL round-bottom flask, dissolve N-methyl-2-methoxyethylamine (1.0 eq) in methanol (e.g., 40 mL).
- Iminium Formation: Add glyoxylic acid monohydrate (1.0 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
- Reduction:
 - Cool the reaction mixture to 0 °C in an ice bath.



- Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
- Remove the ice bath and allow the reaction to stir at room temperature overnight.
- Work-up:
 - Quench the reaction by the slow addition of deionized water (20 mL).
 - Concentrate the mixture under reduced pressure to remove the methanol.
 - Adjust the pH of the remaining aqueous solution as needed for optimal extraction (typically acidic for amine salts or basic for the free amine, though the zwitterionic nature of the product requires careful consideration).
 - Extract the product with ethyl acetate (3 x 30 mL).
- Purification:
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Filter and concentrate under reduced pressure.
 - Purify the resulting residue by crystallization or silica gel chromatography to obtain the final product.

Characterization

The final product, **N-(2-methoxyethyl)-N-methylglycine** (C₆H₁₃NO₃, Molar Mass: 147.17 g/mol), should be characterized by standard analytical techniques to confirm its identity and purity:

- ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): To verify the molecular weight.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.



Safety Precautions

- All experiments should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- 1-Bromo-2-methoxyethane is a lachrymator and should be handled with care.
- Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with extreme caution and quench reactions carefully.
- Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This application note provides a comprehensive guide for the synthesis of **N-(2-methoxyethyl)-N-methylglycine**. The choice of protocol may depend on the availability of starting materials and the desired scale of the reaction. Both methods are reliable and can be adapted for the synthesis of related N-substituted amino acids.

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